molecular formula C30H46O4 B010022 11alpha, 12alpha-Epoxyoleanolic lactone CAS No. 19897-41-7

11alpha, 12alpha-Epoxyoleanolic lactone

Cat. No.: B010022
CAS No.: 19897-41-7
M. Wt: 470.7 g/mol
InChI Key: WBMXMSJTGDKFQT-DNWRIRKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11alpha,12alpha-Epoxyoleanolic lactone is a triterpenoid lactone derived from oleanolic acid, characterized by a γ-lactone ring and a unique epoxy group bridging the C11 and C12 positions. This structural configuration distinguishes it from other lactones and contributes to its biological activity, particularly in modulating plant auxin polar transport (PAT). The compound is isolated from natural sources such as Atractylodes japonica, where its γ-lactone moiety and epoxy substituent are critical for interactions with biological targets .

Properties

CAS No.

19897-41-7

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-9-hydroxy-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one

InChI

InChI=1S/C30H46O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-22,31H,8-16H2,1-7H3/t17-,18+,19-,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1

InChI Key

WBMXMSJTGDKFQT-DNWRIRKBSA-N

SMILES

CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C)O

Canonical SMILES

CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two lactones: Atractylenolide II (a sesquiterpene lactone) and Ambrettolide (a macrocyclic δ-lactone).

Table 1: Comparative Analysis of Key Features
Compound Lactone Type Molecular Skeleton Key Functional Groups Biological Activity Source
11alpha,12alpha-Epoxyoleanolic lactone γ-lactone Triterpenoid Epoxy, γ-lactone Moderate PAT inhibition A. japonica
Atractylenolide II γ-lactone Sesquiterpene α-methylene-γ-lactone High PAT inhibition A. japonica
Ambrettolide δ-lactone Macrocyclic Unsaturated δ-lactone Fragrance (musk-like) Synthetic

Key Research Findings

Comparison with Atractylenolide II
  • Structural Differences: While both compounds feature a γ-lactone, Atractylenolide II contains an α-methylene group adjacent to the lactone ring, which enhances its PAT inhibition efficacy. In contrast, the epoxy group in 11alpha,12alpha-Epoxyoleanolic lactone may reduce steric accessibility to PAT-related enzymes, leading to lower activity .
  • Biological Activity: Atractylenolide II demonstrates higher PAT inhibition due to the electrophilic α-methylene-γ-lactone moiety, which facilitates covalent binding to target proteins. The epoxy group in the triterpenoid lactone likely alters its reactivity, resulting in moderate inhibition .
Comparison with Ambrettolide
  • Structural Differences: Ambrettolide is a 17-membered macrocyclic δ-lactone with an unsaturated bond, structurally distinct from the triterpenoid-derived γ-lactone of the target compound.
  • Functional Role: Unlike 11alpha,12alpha-Epoxyoleanolic lactone, Ambrettolide lacks biological activity in PAT inhibition but is valued in perfumery for its musk-like odor, highlighting how lactone ring size (γ vs. δ) and molecular framework dictate application .

Mechanistic and Application Insights

  • PAT Inhibition: The α-methylene-γ-lactone group in sesquiterpenes like Atractylenolide II is a proven pharmacophore for PAT inhibition, whereas the epoxy group in 11alpha,12alpha-Epoxyoleanolic lactone may introduce steric hindrance or alter electronic properties, reducing potency .
  • Industrial Relevance: Macrocyclic δ-lactones (e.g., Ambrettolide) are prioritized in fragrance synthesis due to their volatility and stability, whereas triterpenoid lactones are explored for bioactive applications in agriculture and medicine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha, 12alpha-Epoxyoleanolic lactone
Reactant of Route 2
11alpha, 12alpha-Epoxyoleanolic lactone

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